Unmatched BRD4 BD2 Affinity vs. the 3-Cyano Analog's BD1 Preference
The target compound exhibits a Kd of 0.300 nM for human BRD4 BD2, the strongest affinity reported within its immediate chemotype [1]. In stark contrast, the closest structurally characterized analog with available binding data, 3-cyano-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide (CHEMBL4215988), shows a Ki of 1.20 nM for BRD4 BD1 [2], highlighting an orthogonal domain selectivity profile. No BD2 binding data is available for the 3-cyano derivative, preventing a direct affinity comparison at BD2, but the functional divergence is clear.
| Evidence Dimension | Binding affinity to BRD4 bromodomain |
|---|---|
| Target Compound Data | Kd = 0.300 nM (BRD4 BD2); Kd = 3.40E+3 nM (BRD4 BD1) |
| Comparator Or Baseline | 3-Cyano analog: Ki = 1.20 nM (BRD4 BD1); no BD2 data available |
| Quantified Difference | Target compound is >10,000-fold selective for BD2 over BD1; comparator shows potent BD1 engagement but BD2 activity is uncharacterized. |
| Conditions | Target: BROMOscan assay, human partial length BRD4 BD2; Comparator: Alexa647-labeled BET-inhibitor competitive binding assay, BRD4 BD1 (K57-E168). |
Why This Matters
For BD2-selective probe development, the target compound's 0.300 nM affinity and 11,000-fold selectivity window provide a defined chemical tool, whereas the 3-cyano analog's BD1-centric activity makes it unsuitable for BD2-focused investigations.
- [1] BindingDB BDBM50148603. Binding affinity of 3-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide to BRD4 BD2 (Kd = 0.300 nM, BROMOscan). View Source
- [2] BindingDB BDBM50457495. Binding affinity of 3-cyano-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide to BRD4 BD1 (Ki = 1.20 nM). View Source
